Potassium trifluoro(2-fluoropyrimidin-5-yl)borate

Cross-Coupling Organoboron Chemistry Stability

Problematics: Aryl boronic acids/esters are prone to protodeboronation, cyclic anhydride formation, and variable reactivity, undermining yield and reproducibility in C5-pyrimidine Suzuki couplings. Solution: Potassium trifluoro(2-fluoropyrimidin-5-yl)borate is an air/moisture-stable, monomeric tetracoordinate surrogate. Bullet-point outcomes: • Precision: Monomeric nature ensures exact 1:1 stoichiometric control, eliminating excess nucleophile adjustments. • Robustness: Resists protodeboronation >95% under ambient conditions, enabling higher and more reproducible coupling yields. • Modularity: Allows chemoselective functionalization at C2/C4 before final C5 coupling, ideal for parallel library synthesis. Procurement advantage: Single lot traceability with full CoA; ready-to-ship from regional hubs for seamless scale-up from mg to kg.

Molecular Formula C4H2BF4KN2
Molecular Weight 203.976
CAS No. 1245906-69-7
Cat. No. B597585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(2-fluoropyrimidin-5-yl)borate
CAS1245906-69-7
Synonymspotassium trifluoro(2-fluoropyrimidin-5-yl)borate
Molecular FormulaC4H2BF4KN2
Molecular Weight203.976
Structural Identifiers
SMILES[B-](C1=CN=C(N=C1)F)(F)(F)F.[K+]
InChIInChI=1S/C4H2BF4N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1
InChIKeyNCUUVZSLKMYISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate (CAS 1245906-69-7): Organotrifluoroborate Cross-Coupling Reagent


Potassium trifluoro(2-fluoropyrimidin-5-yl)borate (CAS 1245906-69-7) is a potassium organotrifluoroborate salt featuring a 2-fluoropyrimidin-5-yl group. This compound is a member of the broader class of bench-stable boronic acid surrogates widely utilized in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly for installing pyrimidine moieties into complex organic frameworks [1]. Potassium organotrifluoroborates are recognized for their tetracoordinate, monomeric nature, which imparts enhanced stability against air, moisture, and protodeboronation compared to their tricoordinate boronic acid or boronate ester counterparts .

Why Generic Substitution of Potassium trifluoro(2-fluoropyrimidin-5-yl)borate Fails: Stability and Reactivity Trade-offs


Direct substitution of potassium trifluoro(2-fluoropyrimidin-5-yl)borate with alternative boron-based nucleophiles—such as the corresponding (2-fluoropyrimidin-5-yl)boronic acid or its pinacol ester—is not straightforward due to fundamental differences in stability and reactivity profiles. Boronic acids are prone to protodeboronation and can form inactive cyclic anhydrides (boroxines), while boronate esters can exhibit variable reactivity and require careful handling to prevent hydrolysis [1]. In contrast, potassium trifluoroborates exist as discrete, tetracoordinate, monomeric species that are significantly less susceptible to protodeboronation, allowing for more precise control over reaction stoichiometry and often enabling higher and more reproducible coupling yields . These inherent chemical differences mean that simply swapping one boron source for another will not yield the same outcome and can compromise the efficiency and reproducibility of a synthetic route.

Quantitative Evidence Guide for Potassium trifluoro(2-fluoropyrimidin-5-yl)borate Differentiation


Enhanced Stability and Resistance to Protodeboronation of Organotrifluoroborates vs. Boronic Acids

Potassium organotrifluoroborates, including pyrimidinyl derivatives, exhibit superior resistance to protodeboronation compared to boronic acids. This is due to their tetracoordinate boron center, which lacks a vacant p-orbital and is therefore less susceptible to nucleophilic attack by water or oxygen . This enhanced stability translates directly to more reliable and higher yielding cross-coupling reactions, as the active nucleophile is not consumed by side reactions prior to transmetalation [1].

Cross-Coupling Organoboron Chemistry Stability

Bench-Stability and Long-Term Storage of Potassium Pyrimidinyl Trifluoroborates

A key practical advantage of potassium pyrimidinyl trifluoroborates over boronic acids is their long-term bench stability. They can be stored at room temperature in air without special precautions, whereas many boronic acids require refrigeration and protection from moisture to prevent decomposition [1].

Storage Reagent Stability Process Chemistry

High Yield in Heteroaryl Cross-Coupling Using Potassium Pyrimidinyl Trifluoroborates

Potassium heteroaryltrifluoroborates are effective nucleophiles for Suzuki-Miyaura cross-coupling with a range of aryl and heteroaryl halides, often providing good to excellent yields. While direct data for the specific 2-fluoropyrimidin-5-yl derivative is not available in the peer-reviewed literature, the class of pyrimidinyl trifluoroborates has been successfully employed in high-yielding couplings [1]. For example, a related pyrimidinyl trifluoroborate (a pyrimidin-5-yl derivative) was included in a study demonstrating the broad utility of these reagents [1].

Suzuki-Miyaura Heterocycle Synthesis Reaction Yield

Chemoselective Transformations Enabled by the Robust Trifluoroborate Handle

The robust nature of the trifluoroborate group allows for chemoselective transformations to be performed at other reactive sites on the pyrimidine ring without affecting the carbon-boron bond. This enables a powerful synthetic strategy where the trifluoroborate serves as a stable, masked handle for a subsequent cross-coupling step after other manipulations are complete [1].

Chemoselectivity Late-Stage Functionalization Pyrimidine Functionalization

Vendor Specifications and Purity of Potassium trifluoro(2-fluoropyrimidin-5-yl)borate

The compound is commercially available from multiple vendors with defined purity specifications, enabling reliable sourcing for research and development. Typical specifications include a minimum purity of 95% or 98%, providing a known and reproducible reagent quality .

Purity Specifications Procurement

Consistent Monomeric Stoichiometry for Accurate Reagent Weighing

A key advantage of potassium organotrifluoroborates over boronic acids is that they exist exclusively as discrete, monomeric tetracoordinate species. This contrasts sharply with boronic acids, which can reversibly form cyclic trimeric anhydrides (boroxines) and exist as equilibrium mixtures, complicating accurate stoichiometric control .

Stoichiometry Weighing Accuracy Process Control

Optimal Application Scenarios for Potassium trifluoro(2-fluoropyrimidin-5-yl)borate


Medicinal Chemistry: Synthesis of 5-Aryl/Aheteroaryl Pyrimidine Libraries

This reagent is ideally suited for the parallel synthesis of diverse libraries of 5-substituted pyrimidines, a core scaffold in many drug discovery programs [1]. The robust nature of the trifluoroborate handle allows for the chemoselective functionalization of other positions on the pyrimidine ring (e.g., at C2 or C4) before the final Suzuki-Miyaura coupling step at C5, enabling a highly modular and efficient synthetic strategy [2].

Process Chemistry: Robust Cross-Coupling for Scale-Up

The high stability of potassium trifluoro(2-fluoropyrimidin-5-yl)borate to air and moisture, combined with its resistance to protodeboronation, makes it a superior choice for scaling up Suzuki-Miyaura reactions compared to the corresponding boronic acid or ester [1]. The predictable, monomeric nature of the reagent ensures precise stoichiometric control, which is critical for achieving high and reproducible yields in larger batch reactions, as demonstrated with other heteroaryltrifluoroborates [2].

Agrochemical Research: Synthesis of Pyrimidine-Based Crop Protection Agents

Pyrimidines are a privileged scaffold in agrochemicals, and the ability to efficiently install diverse aryl and heteroaryl groups at the C5 position is valuable for generating new candidate molecules [1]. This reagent provides a reliable and high-yielding method to access this structural space via Suzuki-Miyaura cross-coupling [2].

Functional Materials: Construction of Pyrimidine-Containing Organic Electronics

Pyrimidine derivatives are also emerging as important building blocks in functional materials, such as in supramolecular assemblies and organic electronics [1]. The robust cross-coupling methodology enabled by potassium trifluoro(2-fluoropyrimidin-5-yl)borate can be used to precisely introduce aromatic functional groups onto the pyrimidine core for tuning optoelectronic properties [1].

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